molecular formula C10H12FN5O4 B093214 2-Fluoroadenosine CAS No. 146-78-1

2-Fluoroadenosine

Cat. No. B093214
CAS RN: 146-78-1
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-UUOKFMHZSA-N
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Description

2-Fluoroadenosine is a nucleoside analogue . It is a member of adenosines and an organofluorine compound .


Synthesis Analysis

The synthesis of 2-Fluoroadenosine has been achieved through enzymatic methods. Enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system have been used . The direct formation of the C-F bond by fluorinase is the most effective and promising method .


Molecular Structure Analysis

The molecular formula of 2-Fluoroadenosine is C10H12FN5O4 . The structure of 2-Fluoroadenosine is similar to native adenine due to the small size of the fluorine atom .


Chemical Reactions Analysis

The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The loop structure of fluorinase is the key to forming the C-F bond .

Scientific Research Applications

Synthesis of Nucleosides and Nucleotides

2-Fluoroadenosine is involved in the synthesis of nucleosides and nucleotides. These are crucial for cell growth and replication, and serve as building blocks for RNA and DNA synthesis . The enzymes involved in this synthesis have been extensively studied as potential targets for chemotherapy against different diseases .

Biotechnological and Biomedical Applications

The enzymes involved in the synthesis of nucleosides and nucleotides, including those that use 2-Fluoroadenosine, have significant biotechnological and biomedical applications . They are important biocatalysts for the synthesis of different nucleoside and nucleotide analogs .

Preparative Synthesis of 2-fluorocordycepin

2-Fluoroadenosine is used in the preparative synthesis of 2-fluorocordycepin. This process is catalyzed by purine nucleoside phosphorylase from E. coli .

Potential Prodrug for 2-fluroadenine

2’-Fluoro-2’-deoxyadenosine is a potential prodrug for 2-fluroadenine. It involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as a hydrogen donor .

Enzymatic Synthesis of Fluorinated Compounds

2-Fluoroadenosine is used in the enzymatic synthesis of fluorinated compounds. These compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .

Anti-Viral Activity

Certain derivatives of 2-Fluoroadenosine have shown anti-viral activity. For example, 1-(2´-Deoxy-2´-fluoro-β-d-arabinofuranosyl)benzimidazoles have proven to have anti-herpes virus activity .

Safety And Hazards

2-Fluoroadenosine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated compounds like 2-Fluoroadenosine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The future research direction is to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUBKKRHXORPQB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163252
Record name 2-Fluoroadenosine
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Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193876
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Fluoroadenosine

CAS RN

146-78-1
Record name 2-Fluoroadenosine
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Record name 2-Fluoroadenosine
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Record name 2-Fluoroadenosine
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Record name 2-Fluoroadenosine
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Record name 2-Fluoroadenosine
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Record name 2-FLUOROADENOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
J Montgomery, K Hewson - Journal of medicinal chemistry, 1969 - ACS Publications
… resistant to 2-fluoroadenine and to 2fluoroadenosine (HEp-2 … The fact that 2-fluoroadenosine is active against the cell line … of 3'-d(‘oxy-2-fluoroadenosine is a result of its eleavage to 2-…
Number of citations: 216 pubs.acs.org
H Ohrui - The Chemical Record, 2006 - Wiley Online Library
… The anti-HIV activities of 2′,3′-dideoxy-4′-C-ethynyl-2-fluoroadenosine (4′Edd2FA) and 2′,3′-didehydrodideoxy-4′-C-ethynyl-2-fluoroadenosine (4′Ed42FA) together with …
Number of citations: 61 onlinelibrary.wiley.com
H Ohrui, S Kohgo, H Hayakawa, E Kodama… - … , and Nucleic Acids, 2007 - Taylor & Francis
Working hypotheses to solve the critical problems of the existing highly active anti-retroviral therapy were proposed. The study based on the hypotheses proved the validity of the …
Number of citations: 67 www.tandfonline.com
JA Montgomery, K Hewson - Journal of Medicinal Chemistry, 1970 - ACS Publications
… of another type of structural variants of 2-fluoroadenosine. W-… that the triphosphate of 2-fluoroadenosine is responsible for its … Furthermore in this study the triacetate of 2-fluoroadenosine …
Number of citations: 6 pubs.acs.org
VB Berzin, EV Dorofeeva, VN Leonov… - Russian Journal of …, 2009 - Springer
… Abstract—The preparative method for the synthesis of 2-fluoroadenosine starting from … deacetylation by the routine procedure resulted in 2-fluoroadenosine at a total yield of 74%. …
Number of citations: 10 link.springer.com
S Ye, MM Rezende, WP Deng… - … , Nucleotides and Nucleic …, 2003 - Taylor & Francis
A convenient synthesis of 2′-deoxy-2-fluoroadenosine from commercially available 2-fluoroadenine is described. The coupling reaction of silylated 2-fluoroadenine with phenyl 3,5-bis[…
Number of citations: 5 www.tandfonline.com
UK Decking, C Alves, R Spahr… - American Journal of …, 1994 - journals.physiology.org
Transport and phosphorylation of 2-fluoroadenosine (F-AR) were studied in human erythrocytes and porcine aortic endothelial cells by 19F-nuclear magnetic resonance (NMR) …
Number of citations: 13 journals.physiology.org
TP Zimmerman, JL Rideout, G Wolberg… - Journal of Biological …, 1976 - Elsevier
… cytolysis and documents the metabolic formation of 2-fluoroadenosine 3’:5’-monophosphate (F-CAMP) from 2-fluoroadenosine in the cytotoxic lymphocytes. A preliminary …
Number of citations: 54 www.sciencedirect.com
M Brændvang, LL Gundersen - Synthesis, 2006 - thieme-connect.com
… the first synthesis of 2-fluoroadenosine (1; … 2-fluoroadenosine derivative which was deprotected directly by treatment with ammonia in methanol, and the desired 2-fluoroadenosine (1) …
Number of citations: 15 www.thieme-connect.com
JA Montgomery, K Hewson - The Journal of Organic Chemistry, 1968 - ACS Publications
… 2-Fluoroadenosine (7)2 is readily metabolized to its 5'-mono-… and high level biological activity of 2-fluoroadenosine (7) has … the isolation of 2-fluoroadenosine directly from this reaction. …
Number of citations: 35 pubs.acs.org

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